Cas no 1044548-70-0 (5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol)

5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol
- TQ0129
- 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0?,?]tetradeca-1(9),2,4,6-tetraen-3-ol
- 2-(chloromethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
- 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2,4
- 5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol
-
- MDL: MFCD12547000
- Inchi: 1S/C12H13ClN2OS/c13-6-9-14-11(16)10-7-4-2-1-3-5-8(7)17-12(10)15-9/h1-6H2,(H,14,15,16)
- InChI Key: GMSVGGFQFUKWPJ-UHFFFAOYSA-N
- SMILES: ClCC1NC(C2=C(N=1)SC1CCCCCC=12)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 360
- XLogP3: 3.1
- Topological Polar Surface Area: 69.7
5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193256-500mg |
2-(Chloromethyl)-1,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one |
1044548-70-0 | 98% | 500mg |
¥17144.00 | 2023-11-22 | |
TRC | C191185-100mg |
5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol |
1044548-70-0 | 100mg |
$ 850.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193256-1g |
2-(Chloromethyl)-1,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one |
1044548-70-0 | 98% | 1g |
¥32077.00 | 2023-11-22 | |
TRC | C191185-50mg |
5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol |
1044548-70-0 | 50mg |
$ 510.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193256-100mg |
2-(Chloromethyl)-1,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one |
1044548-70-0 | 98% | 100mg |
¥13860.00 | 2023-11-22 | |
abcr | AB425378-100 mg |
5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2,4,6-tetraen-3-ol |
1044548-70-0 | 100mg |
€616.10 | 2023-04-23 | ||
abcr | AB425378-3g |
5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2,4,6-tetraen-3-ol; . |
1044548-70-0 | 3g |
€1361.60 | 2025-03-19 | ||
A2B Chem LLC | AJ28458-500mg |
5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0,]tetradeca-1(9),2,4,6-tetraen-3-ol |
1044548-70-0 | 95+% | 500mg |
$1235.00 | 2024-04-20 | |
A2B Chem LLC | AJ28458-10mg |
5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0,]tetradeca-1(9),2,4,6-tetraen-3-ol |
1044548-70-0 | 95+% | 10mg |
$830.00 | 2024-04-20 | |
Chemenu | CM336963-100mg |
2-(Chloromethyl)-1,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one |
1044548-70-0 | 95%+ | 100mg |
$*** | 2023-04-03 |
5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol Related Literature
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on 5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol
Introduction to Compound with CAS No. 1044548-70-0 and Product Name: 5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol
Compound with the CAS number 1044548-70-0 and the product name 5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic tricyclic structures that have garnered significant attention due to their unique structural features and potential biological activities. The presence of multiple functional groups, including a chloromethyl moiety and a thia ring, makes this compound a promising candidate for further exploration in drug discovery and material science.
The molecular framework of this compound is characterized by a complex tricyclic system that includes a seven-membered ring fused with a five-membered thia ring, further connected to a larger decacyclic structure. This intricate architecture imparts distinct chemical properties that are not commonly found in simpler organic molecules. The 5-(Chloromethyl) substituent at the third position of the tricyclic system introduces reactivity that can be exploited in various synthetic pathways, making it an attractive building block for medicinal chemists.
Recent advancements in the field of heterocyclic chemistry have highlighted the importance of tricyclic compounds in drug development. These molecules often exhibit enhanced binding affinity and selectivity towards biological targets due to their rigid and bulky structures. The 8-thia ring in this compound contributes to its stability while also providing a platform for further functionalization. This dual functionality has been leveraged in several research studies aimed at developing novel therapeutic agents.
In the context of pharmaceutical research, this compound has been investigated for its potential applications in treating various diseases. The chloromethyl group is particularly interesting as it can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. This reactivity has been exploited in the synthesis of analogs that target specific biological pathways. For instance, researchers have explored its potential as an intermediate in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Moreover, the unique structural features of this compound have made it a subject of interest in material science applications. The rigid tricyclic core and the presence of sulfur atoms contribute to its stability under various conditions, making it suitable for use as a ligand or catalyst in organic transformations. Recent studies have demonstrated its utility as a chiral auxiliary in asymmetric synthesis, where it aids in the production of enantiomerically pure compounds that are essential for pharmaceuticals.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The construction of the tricyclic system requires careful planning to ensure regioselectivity and yield optimization. Researchers have employed various strategies, including cyclization reactions and metal-catalyzed cross-coupling processes, to achieve the desired structure efficiently.
One notable aspect of this compound is its potential role as a scaffold for drug discovery programs. The combination of heterocyclic rings and functional groups like chloromethyl provides multiple sites for chemical modification without compromising the core structural integrity. This flexibility allows medicinal chemists to explore different pharmacological profiles by introducing various substituents at strategic positions within the molecule.
Recent publications have highlighted the importance of such tricyclic compounds in addressing unmet medical needs. Researchers have reported promising results from preclinical studies where derivatives of this compound have shown efficacy against several disease models. These findings underscore the need for further investigation into its mechanisms of action and potential therapeutic applications.
The chemical properties of this compound also make it an interesting candidate for studying molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand how this molecule interacts with biological targets like enzymes and receptors. These studies provide valuable insights into structure-activity relationships (SAR) and help guide future synthetic efforts.
In conclusion, compound with CAS no. 1044548-70-0 and product name 5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol is a structurally complex molecule with significant potential in pharmaceutical research and material science applications. Its unique features make it an attractive scaffold for drug discovery programs aimed at developing novel therapeutic agents against various diseases.
1044548-70-0 (5-(Chloromethyl)-8-thia-4,6-diazatricyclo7.5.0.0(2,7)tetradeca-1(9),2(7),3,5-tetraen-3-ol) Related Products
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
